REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:15]3[O:16][C:17]4[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=4[C:14]=3[CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O>CCOC(C)=O.[Pd]>[CH:13]1[C:14]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[O:16][C:15]=2[C:10]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:11][CH:12]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrates were concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from chloroform/PetEther (6/4)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=2OC3=C(C21)C=CC=C3)C3=CC=C(N)C=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |